(2-ethoxyphenyl)(1H-pyrazol-1-yl)methanone
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Overview
Description
(2-Ethoxyphenyl)(1H-pyrazol-1-yl)methanone is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-ethoxyphenyl)(1H-pyrazol-1-yl)methanone typically involves the reaction of an aldehyde with pyrazole. One common method is the oxidative functionalization of an aldehyde with pyrazole using oxoammonium salts as oxidants. For example, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate can be used as the oxidant in a solvent-free reaction at 55°C for 3 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: (2-Ethoxyphenyl)(1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Oxoammonium salts, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(2-Ethoxyphenyl)(1H-pyrazol-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of (2-ethoxyphenyl)(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone: Another pyrazole derivative with similar structural features.
Indole derivatives: Compounds containing an indole nucleus, which also exhibit diverse biological activities.
Uniqueness: (2-Ethoxyphenyl)(1H-pyrazol-1-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxyphenyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-ethoxyphenyl)-pyrazol-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-11-7-4-3-6-10(11)12(15)14-9-5-8-13-14/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOXFFCKFCQCFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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